Monteplase
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monteplase is a recombinant tissue plasminogen activator developed by Eisai Co., Ltd. It is primarily used as a thrombolytic agent for the treatment of acute myocardial infarction and acute massive pulmonary embolism . This compound is a mutant form of tissue plasminogen activator, where cysteine 84 is substituted with serine in the epidermal growth factor domain . This modification enhances its thrombolytic efficacy and allows for a single bolus intravenous administration .
准备方法
Monteplase is synthesized using recombinant DNA technology. The gene encoding the mutant tissue plasminogen activator is inserted into a mammalian cell expression system, which produces the protein . The protein is then purified through a series of chromatographic techniques to obtain the final product . Industrial production involves large-scale fermentation of the mammalian cells, followed by purification and lyophilization to produce the injectable form of this compound .
化学反应分析
Monteplase primarily undergoes proteolytic reactions, where it catalyzes the conversion of plasminogen to plasmin . This reaction occurs in the presence of fibrin, which enhances the specificity of this compound for thrombi . The major product of this reaction is plasmin, an enzyme that degrades fibrin clots . Common reagents used in these reactions include plasminogen and fibrin .
科学研究应用
Monteplase has been extensively studied for its thrombolytic properties in the treatment of cardiovascular diseases . It has shown significant efficacy in improving outcomes for patients with acute myocardial infarction when administered prior to percutaneous coronary intervention . Additionally, this compound has been used in the treatment of deep venous thrombosis and pulmonary embolism . Its ability to rapidly dissolve clots makes it a valuable tool in emergency medicine .
作用机制
Monteplase exerts its effects by binding to fibrin in a thrombus and converting the entrapped plasminogen to plasmin . Plasmin then degrades the fibrin matrix of the thrombus, leading to clot dissolution . The molecular target of this compound is plasminogen, and the primary pathway involved is the fibrinolytic pathway .
相似化合物的比较
Monteplase is similar to other tissue plasminogen activators such as alteplase and reteplase . this compound has a longer half-life and can be administered as a single bolus injection, unlike alteplase which requires continuous infusion . Reteplase, on the other hand, is also administered as a bolus but has a shorter half-life compared to this compound . The unique modification in this compound (Cys-84-Ser) enhances its thrombolytic efficacy and reduces the risk of bleeding complications .
Similar Compounds::- Alteplase
- Reteplase
- Tenecteplase
- Lanoteplase
This compound stands out due to its improved safety profile and ease of administration, making it a preferred choice in certain clinical settings .
属性
CAS 编号 |
156616-23-8 |
---|---|
分子式 |
C2569H3896N764O783S39 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。